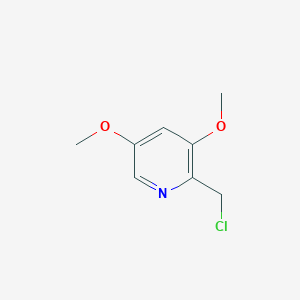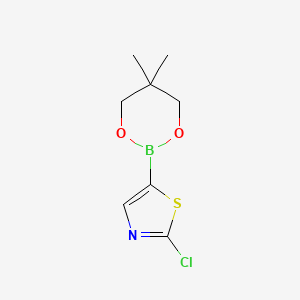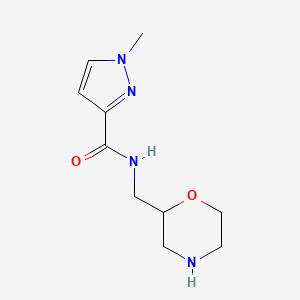
2-(Chloromethyl)-3,5-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-3,5-dimethoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-3,5-dimethoxypyridine typically involves the chloromethylation of 3,5-dimethoxypyridine. One common method is the reaction of 3,5-dimethoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde acts as the chloromethylating agent .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient chloromethylation.
化学反応の分析
Types of Reactions: 2-(Chloromethyl)-3,5-dimethoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of new C-N, C-S, and C-O bonds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, sodium ethoxide, and other nucleophiles. These reactions typically occur under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the pyridine ring.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines with functional groups such as amines, ethers, and thioethers.
Oxidation Reactions: Products include aldehydes and ketones derived from the oxidation of methoxy groups.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
2-(Chloromethyl)-3,5-dimethoxypyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Chloromethyl)-3,5-dimethoxypyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine
- 3,5-Dimethoxypyridine
Comparison: 2-(Chloromethyl)-3,5-dimethoxypyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
2-(chloromethyl)-3,5-dimethoxypyridine |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-3-8(12-2)7(4-9)10-5-6/h3,5H,4H2,1-2H3 |
InChIキー |
VTUVDBAVHFZGAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(N=C1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B15221071.png)
![7-Amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B15221075.png)
![N-Isopropylspiro[3.4]octan-2-amine](/img/structure/B15221079.png)



![2,6-Dibromodibenzo[b,d]thiophene](/img/structure/B15221123.png)
![(E)-3-[2,3-bis(fluoranyl)phenyl]-1-(3-hydroxyphenyl)prop-2-en-1-one](/img/structure/B15221126.png)




![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![tert-Butyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine-4-carboxylate](/img/structure/B15221168.png)
